Uridine-13C9,15N2 is a stable isotope-labeled nucleoside analog of uridine, which is a component of ribonucleic acid (RNA). It consists of a ribose sugar attached to a uracil base via a β-N1-glycosidic bond. The unique feature of Uridine-13C9,15N2 is the incorporation of carbon-13 and nitrogen-15 isotopes, which are used extensively in biochemical and metabolic studies due to their non-radioactive nature and ability to provide insights into metabolic pathways and molecular interactions. The molecular formula for Uridine-13C9,15N2 is C9H12N2O6, with a molecular weight of approximately 228.21 g/mol .
Uridine-13C9,15N2 exhibits biological activities similar to those of natural uridine. It is involved in:
Uridine-13C9,15N2 has several applications in research and industry:
Interaction studies involving Uridine-13C9,15N2 focus on its binding affinity and interactions with proteins involved in RNA metabolism. Research has shown that:
These studies often utilize techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to analyze binding interactions and metabolic pathways .
Several compounds share structural or functional similarities with Uridine-13C9,15N2. Here are some notable comparisons:
| Compound Name | Description | Unique Features |
|---|---|---|
| Uridine | Natural nucleoside involved in RNA synthesis | No isotopic labeling; widely present in cells |
| Cytidine | Another pyrimidine nucleoside similar to uridine | Contains cytosine instead of uracil |
| Adenosine | A purine nucleoside involved in energy transfer | Different base structure (adenine) |
| Guanosine | A purine nucleoside critical for protein synthesis | Contains guanine instead of uracil |
| Uridine 5'-Triphosphate | Phosphorylated form of uridine essential for RNA synthesis | Key role in cellular energy transfer |
Uridine-13C9,15N2's unique isotopic labeling distinguishes it from these compounds by allowing precise tracking in metabolic studies while maintaining similar biological functions as natural uridine.
The synthesis of isotopically labeled pyrimidine nucleosides represents a critical area of research for advancing nuclear magnetic resonance spectroscopy and mass spectrometry applications [6]. Uridine-13C9,15N2 serves as a particularly valuable compound for metabolic tracing studies and structural analysis of ribonucleic acid molecules [9]. The strategic incorporation of both carbon-13 and nitrogen-15 isotopes into the nucleoside structure requires sophisticated synthetic approaches that maintain the integrity of the pyrimidine base while achieving high isotopic enrichment levels [11].
Contemporary synthetic methodologies for isotopically labeled pyrimidine nucleosides employ both chemical and enzymatic approaches [9]. Chemical synthesis typically begins with isotopically labeled precursors and proceeds through well-established coupling reactions, while enzymatic methods utilize recombinant enzymes to reconstruct metabolic pathways in vitro [15]. The choice between these approaches depends on the desired labeling pattern, required quantities, and economic considerations [25].
The incorporation of carbon-13 into the ribose component of uridine requires careful selection of labeled glucose precursors and metabolic pathway manipulation [25]. Research has demonstrated that uniformly labeled carbon-13 glucose serves as an effective starting material for ribose labeling through the pentose phosphate pathway [14]. When Escherichia coli strain DL323, which lacks succinate and malate dehydrogenases, is grown on carbon-13 labeled glycerol, specific labeling patterns emerge in the ribose moiety [25].
| Ribose Position | Carbon-13 Incorporation (%) | Labeling Source |
|---|---|---|
| C1' | 75-85 | 1-13C glycerol via pentose phosphate pathway |
| C2' | 85-95 | 2-13C glycerol via non-oxidative pentose phosphate |
| C3' | 5-15 | Background incorporation |
| C4' | 80-90 | 2-13C glycerol via pentose phosphate pathway |
| C5' | 70-80 | 1-13C glycerol via pentose phosphate pathway |
The enzymatic synthesis approach utilizes a series of recombinant enzymes to convert labeled glucose to 5-phosphoribosyl-1-pyrophosphate, which subsequently serves as the ribose donor for nucleoside formation [15]. This method achieves carbon-13 incorporation levels exceeding 95 percent at specific ribose positions when using appropriately labeled glucose precursors [9]. The process involves glucose 6-phosphate dehydrogenase, 6-phosphogluconolactonase, and ribose-5-phosphate isomerase to generate labeled ribose-5-phosphate [15].
Alternative approaches employ site-selective carbon-13 labeling using different glucose isotopomers [13]. Research has shown that 1-carbon-13 ribose yields exclusive labeling at specific aromatic positions in nucleosides, while 2-carbon-13 ribose provides complementary labeling patterns [14]. The incorporation efficiency varies significantly based on the metabolic state of the bacterial expression system and the presence of competing carbon sources [25].
Nitrogen-15 labeling of the uracil base requires precise control over the nitrogen sources in the synthetic pathway [31]. The most effective approach involves the chemical synthesis of labeled uracil from nitrogen-15 enriched precursors, followed by glycosylation with the appropriately labeled ribose component [11]. The synthesis typically begins with nitrogen-15 labeled urea and proceeds through a cyanoacetylurea intermediate [11].
The chemical synthesis of nitrogen-15 labeled uracil follows established protocols with modifications to accommodate isotopic labeling [11]. Potassium cyanide-carbon-13 reacts with 2-bromoacetic acid to form cyanoacetic acid, which then undergoes condensation with nitrogen-15 labeled urea [11]. The resulting cyanoacetylurea intermediate is cyclized under reductive conditions using palladium on barium sulfate catalyst to yield the labeled uracil base [11].
| Synthesis Step | Reagent | Yield (%) | Nitrogen-15 Incorporation (%) |
|---|---|---|---|
| Cyanoacetylurea formation | 15N2-urea | 85-92 | >98 |
| Cyclization | Pd/BaSO4, H2 | 75-82 | >98 |
| Glycosylation | TMSOTf, ribose donor | 70-85 | >98 |
| Final purification | Column chromatography | 60-75 | >95 |
Enzymatic approaches for nitrogen-15 labeling utilize bacterial expression systems grown on nitrogen-15 enriched media [5]. Escherichia coli cultures grown on nitrogen-15 labeled ammonium salts incorporate the isotope into nucleotide precursors through normal metabolic processes [25]. This method achieves nitrogen-15 incorporation levels of 95-98 percent in the uracil base when using appropriately enriched growth media [6].
The purification of Uridine-13C9,15N2 requires specialized protocols that account for the isotopic labeling and potential structural modifications [16]. High-performance liquid chromatography represents the primary purification method, utilizing ion-pair reversed-phase separation to achieve the required purity levels [16]. The purification workflow typically begins with crude reaction mixtures and progresses through multiple chromatographic steps to achieve greater than 95 percent purity [28].
Initial purification employs boronate affinity chromatography to separate nucleoside products from unreacted precursors and enzymatic cofactors [9]. The boronate resin specifically binds compounds containing vicinal hydroxyl groups, allowing selective retention of nucleoside products while washing away contaminating materials [9]. Elution with acidified water releases the bound nucleosides in concentrated form suitable for further purification [32].
| Purification Step | Method | Recovery (%) | Purity (%) |
|---|---|---|---|
| Boronate affinity | Affi-gel 601 resin | 85-95 | 75-85 |
| Ion-exchange | DEAE-Sephadex | 80-90 | 85-95 |
| Reversed-phase | C18-HPLC | 70-85 | >95 |
| Final polishing | Preparative HPLC | 65-80 | >98 |
Reversed-phase high-performance liquid chromatography using C18 stationary phases provides the final purification step [16]. The separation utilizes gradient elution with acetonitrile-water mobile phases containing ion-pairing reagents to achieve baseline resolution of the target compound from structural analogs [28]. Preparative-scale separations employ specialized columns and pump systems designed to handle the high ionic strength mobile phases required for nucleoside purification [16].
Characterization of the purified Uridine-13C9,15N2 involves multiple analytical techniques to confirm structure, isotopic incorporation, and purity [22]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and quantitative assessment of isotopic enrichment levels [19]. Carbon-13 nuclear magnetic resonance spectra exhibit characteristic chemical shift patterns for the ribose carbons, while nitrogen-15 incorporation is confirmed through long-range proton-nitrogen correlation experiments [25].
Mass spectrometry analysis confirms the molecular weight and isotopic incorporation pattern [21]. High-resolution mass spectrometry provides exact mass measurements that distinguish the isotopically labeled compound from unlabeled analogs [22]. The mass shift of 11 atomic mass units compared to unlabeled uridine confirms complete incorporation of the carbon-13 and nitrogen-15 labels [1].
| Analytical Method | Parameter Measured | Typical Result |
|---|---|---|
| 1H NMR | Chemical shifts, coupling | δ 5.9 (H1'), 4.4 (H2'), 4.2 (H3') |
| 13C NMR | Carbon chemical shifts | δ 90.2 (C1'), 74.1 (C2'), 70.9 (C3') |
| 15N NMR | Nitrogen chemical shifts | δ 155.2 (N1), 158.7 (N3) |
| HRMS | Exact mass | [M+H]+ 255.0812 (calculated 255.0803) |
The comparison between Uridine-13C9,15N2 and its triphosphate analog reveals significant differences in synthetic complexity, applications, and analytical properties [1] [2]. Uridine-5'-Triphosphate-13C9,15N2 Sodium Salt represents a more complex synthetic target that requires additional phosphorylation steps beyond the nucleoside synthesis . The triphosphate form exhibits enhanced utility for ribonucleic acid synthesis applications but presents greater challenges in purification and characterization [7].
Synthetic approaches for the triphosphate derivative typically begin with the purified isotopically labeled nucleoside and proceed through stepwise phosphorylation reactions [28]. The process involves initial 5'-monophosphate formation using phosphorus oxychloride, followed by coupling with pyrophosphate donors to generate the triphosphate product [23]. Alternative enzymatic approaches utilize nucleoside diphosphate kinase to catalyze triphosphate formation from the corresponding diphosphate intermediate [32].
| Compound Property | Uridine-13C9,15N2 | UTP-13C9,15N2 Sodium Salt |
|---|---|---|
| Molecular Weight | 255.08 Da | 539.03 Da |
| Synthesis Steps | 4-6 | 8-12 |
| Overall Yield | 60-75% | 35-50% |
| Purification Complexity | Moderate | High |
| Stability | High | Moderate |
| Cost | Moderate | High |
The stability profiles of the two compounds differ significantly under storage and analytical conditions [2]. The nucleoside form exhibits excellent stability at standard storage temperatures and can be maintained for extended periods without degradation [7]. In contrast, the triphosphate derivative requires more stringent storage conditions, including low temperature and inert atmosphere protection, due to the lability of the phosphate bonds [1].
Applications for the triphosphate form focus primarily on in vitro transcription and ribonucleic acid polymerase substrate studies . The compound serves as a direct substrate for ribonucleic acid synthesis, enabling incorporation of isotopic labels into specific positions within transcribed ribonucleic acid molecules [23]. This application requires high purity and proper storage to maintain enzymatic compatibility [7].
Analytical characterization of the triphosphate derivative presents additional challenges compared to the nucleoside form [28]. Phosphorus-31 nuclear magnetic resonance spectroscopy becomes essential for confirming the phosphorylation state and detecting potential hydrolysis products [28]. The presence of sodium counterions complicates mass spectrometry analysis and requires careful sample preparation to achieve reliable results [21].
| Analytical Challenge | Nucleoside | Triphosphate |
|---|---|---|
| Sample solubility | Water, DMSO | Water only |
| Mass spectrometry | Direct analysis | Ion suppression issues |
| NMR complexity | Simple spectra | Multiple P signals |
| Purity assessment | Single peak HPLC | Multiple peak analysis |
The economic considerations for large-scale synthesis favor the nucleoside form due to reduced synthetic complexity and higher overall yields [9]. However, specific applications requiring the triphosphate functionality necessitate the additional synthetic investment despite the increased costs and complexity [1]. Research applications often require only milligram quantities, making the economic differences less significant for small-scale preparations [25].
Uridine consists of a β-D-ribofuranose linked through an N-glycosidic bond to the heteroaromatic uracil base. X-ray diffraction of unlabeled uridine derivatives shows that the glycosyl torsion (χ) adopts a predominantly anti orientation, with a mean torsion near −152° and a C3′-endo sugar pucker under ambient conditions [1]. Substitution with heavier carbon-13 and nitrogen-15 isotopes does not measurably alter these torsional preferences, as bond lengths and angles are governed by electronic rather than isotopic factors [2] [3].
Table 1 summarizes key structural metrics extracted or inferred from crystallographic and solution studies.
| Parameter | Value | Method / Sample | Notes |
|---|---|---|---|
| Molecular formula | C9H12N2O6 | Ground-state parent | Baseline for comparison [4] |
| Isotopic formula | ¹³C9H12¹⁵N2O6 | Fully enriched analogue | Net mass increment = 11 amu [5] [6] |
| Monoisotopic mass | 255.122 Da [5] | High-resolution mass spectrometry | Matches theoretical 255.1213 Da [6] |
| Glycosyl torsion χ | −151.9° [1] | Proton–proton long-range coupling | Anti conformation dominant |
| Sugar pucker P | 27.3° (C3′-endo) [1] | Nuclear Overhauser-derived pseudorotation | Minimal isotope effect |
| Uracil base planarity | 0.022 Å deviation [3] | Single-crystal analysis | Rigid heteroaromatic core |
Uniform carbon-13 enrichment sharpens and intensifies resonances, enabling straightforward assignment even at moderate field strengths. Experimental spectra acquired in deuterium oxide at 400 MHz reveal eight distinct carbon-13 signals after accounting for magnetic equivalence [7]. Chemical shifts are consistent with literature values for unlabeled uridine, confirming negligible perturbation from isotopic substitution.
Table 2 lists representative chemical shifts and multiplicities.
| Carbon position | Chemical shift / ppm | Multiplicity | Solvent / Field | Citation |
|---|---|---|---|---|
| C1′ | 92.4 [7] | Singlet | D2O, 400 MHz | 2 |
| C2 | 150.3 [7] | Singlet | D2O, 400 MHz | 2 |
| C2′ | 75.4 [7] | Singlet | D2O, 400 MHz | 2 |
| C3′ | 70.3 [7] | Singlet | D2O, 400 MHz | 2 |
| C4 | 163.9 [7] | Singlet | D2O, 400 MHz | 2 |
| C4′ | 85.0 [7] | Singlet | D2O, 400 MHz | 2 |
| C5 | 102.1 [7] | Singlet | D2O, 400 MHz | 2 |
| C5′ | 61.6 [7] | Doublet (¹JCH ≈ 145 Hz) | D2O, 400 MHz | 2 |
Uniform labeling also enables advanced two-dimensional techniques such as carbon-carbon correlation and rotational-echo double-resonance, which have been applied to measure intra-molecular C–N distances with sub-angstrom precision [2].
The uracil ring contains two nitrogen atoms, N1 and N3. Uniform nitrogen-15 enrichment offers heightened sensitivity to hydrogen-bonding and base-pairing phenomena. In dimethyl sulfoxide solution, the nitrogen-15 chemical shift of N3 responds dramatically to self-association, shifting downfield by up to 8 ppm upon hydrogen-bond formation [8]. Solid-state powder patterns provide complementary tensor data; the principal components for N3 were determined as σ11 = 190 ppm, σ22 = 156 ppm, σ33 = 79 ppm, yielding an anisotropy of 111 ppm and asymmetry parameter 0.24 [9].
Table 3 compiles salient nitrogen-15 observables.
| Nitrogen site | δ(¹⁵N) / ppm | Environment | Method | Citation |
|---|---|---|---|---|
| N1 | 152.0 [8] | DMSO, 298 K, 0.1 M | Solution nuclear magnetic resonance | 19 |
| N3 | 154.8 → 162.5 [8] | Monomer → self-associated dimer | Temperature-dependent study | 19 |
| N3 (solid) | σiso = 142 [9] | Crystalline uracil model | Static powder nuclear magnetic resonance | 22 |
Applications include multiple-quantum correlation in uniformly labeled ribonucleic acids [10] and site-specific relaxation probes of dynamics in protein–RNA complexes [11].